2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile
Overview
Description
2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them highly valuable in various applications, including optoelectronics and organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. This method, however, requires harsh reaction conditions and large amounts of catalysts . An alternative method is the Buchwald-Hartwig amination, which uses palladium catalysts to couple carbazole with halogenated biphenyls . This method is more efficient and produces higher purity products suitable for optoelectronic applications .
Chemical Reactions Analysis
2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile involves its ability to transport charges efficiently. The carbazole moiety provides excellent hole-transport properties, which are crucial for the performance of optoelectronic devices . The compound can form exciplexes with electron acceptors, enhancing its electron transport capabilities .
Comparison with Similar Compounds
Similar compounds to 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is widely used as a host material in OLEDs due to its high hole mobility.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a meta-linkage that limits conjugation to the central biphenyl, resulting in higher triplet energy.
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound is used as a charge transporting material in organic electronics due to its high charge carrier mobility and photochemical stability.
The uniqueness of 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile lies in its specific structural configuration, which provides a balance of hole and electron transport properties, making it highly efficient for use in optoelectronic applications .
Properties
IUPAC Name |
2-[4-(4-carbazol-9-ylphenyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c27-18-17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)28-25-7-3-1-5-23(25)24-6-2-4-8-26(24)28/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMJDRNGJIWRII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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